REACTION_CXSMILES
|
[C:1]([N:4]1[C:12](=O)[C:11]2[C:6](=[CH:7]C=CC=2)C1=O)(=[S:3])C.[N:15]1[CH:20]=[CH:19]C=[CH:17][C:16]=1[S:21]CCN>C(Cl)(Cl)Cl>[N:4]1[CH:12]=[CH:11][CH:6]=[CH:7][C:1]=1[S:3][CH2:19][CH2:20][NH:15][C:16](=[S:21])[CH3:17]
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Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1)SCCN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at 0° C
|
Type
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CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
purify the residue by flash chromatography on silica gel eluting with 40% EtOAc/Hex
|
Type
|
ADDITION
|
Details
|
containing 2% NH4OH
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)SCCNC(C)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |